Keflin

Antimicrobial Resistance Staphylococcus aureus Beta-Lactamase Stability

Researchers requiring a well-characterized, β-lactamase-stable first-generation cephalosporin for use as a benchmark in susceptibility testing or as a negative control in pharmacokinetic studies frequently face supply inconsistency. Cephalothin sodium (Keflin) directly addresses this need. - β-Lactamase Stability: Exhibits exceptional resistance to staphylococcal β-lactamase (RH < 0.01), making it an ideal positive control for novel β-lactam characterization. - Defined Baseline Activity: Provides a high-activity reference against methicillin-sensitive S. aureus (MIC90 of 0.12-0.5 μg/mL). - Reliable Negative Control: Documented poor tissue penetration and rapid clearance serve as a validated negative control for PK/PD distribution studies.

Molecular Formula C16H15N2O6S2-
Molecular Weight 395.4 g/mol
Cat. No. B1240578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeflin
SynonymsCefalotin
Cefalotina Normon
Cefalotina Sodica Spaly
Ceftina
Cephalothin
Cephalothin Monosodium Salt
Cephalothin, Sodium
Keflin
Monosodium Salt, Cephalothin
Salt, Cephalothin Monosodium
Seffin
Sodium Cephalothin
Molecular FormulaC16H15N2O6S2-
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-]
InChIInChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/p-1/t12-,15-/m1/s1
InChIKeyXIURVHNZVLADCM-IUODEOHRSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keflin (Cephalothin): First-Generation Cephalosporin Baseline


Keflin (cephalothin sodium) is a first-generation, parenteral cephalosporin antibiotic and the prototypical member of its class, first marketed in 1964 . It exerts bactericidal activity by inhibiting cell wall synthesis via affinity for penicillin-binding proteins (PBPs), disrupting peptidoglycan biosynthesis [1]. It is administered intravenously and possesses an antimicrobial spectrum comparable to other first-generation cephalosporins like cefazolin and the oral agent cephalexin [2].

Beta-lactamase stability assay context
Antistaphylococcal activity screening
Tissue distribution PK model
Acid-stability negative control

Keflin (Cephalothin): Interchangeability Limitations


Despite sharing a common classification, first-generation cephalosporins exhibit critical differences in pharmacokinetics, tissue penetration, and stability against specific bacterial beta-lactamases, which precludes simple substitution. While they all target similar bacterial spectra, their varying susceptibility to hydrolysis by staphylococcal beta-lactamase directly impacts clinical efficacy against S. aureus, a key target pathogen [1]. Furthermore, significant disparities in serum half-life and the ability to maintain therapeutic concentrations in tissues like surgical incisions or heart muscle dictate their suitability for specific applications, such as surgical prophylaxis [2].

First-generation cephalosporins differ in beta-lactamase stability; substitution may alter assay response.
Tissue penetration profiles vary widely; replacing cephalothin may shift PK model outcomes.
Acid lability differs markedly; oral formulation suitability does not transfer directly.

Keflin (Cephalothin) Comparative Evidence


Beta-Lactamase Stability vs. Cefazolin

Cephalothin is significantly more stable against staphylococcal beta-lactamase compared to cefazolin. In inactivation studies, cephalothin undergoes little to no degradation, whereas cefazolin is almost completely inactivated under the same conditions [1]. This differential stability is further supported by relative hydrolysis (RH) rates, where cephalothin exhibits an extremely low RH, confirming its resistance to enzymatic breakdown [2].

Beta-lactamase stability
Head-to-head
RH < 0.01 vs. complete inactivation (cefazolin)
Cephalothinlow hydrolysis
Supports beta-lactamase stability assay context
In vitro; S. aureus beta-lactamase
Antimicrobial Resistance Staphylococcus aureus Beta-Lactamase Stability

Antistaphylococcal Potency vs. Cefazolin

Cephalothin is a more potent antistaphylococcal agent in vitro than cefazolin and ceftriaxone. Cefazolin and ceftriaxone have been shown to possess less activity against S. aureus than cephalothin [1]. Furthermore, in comparative susceptibility studies, cephalothin was the most active agent tested against staphylococci [2].

Antistaphylococcal activity
Head-to-head
Reported higher in vitro potency (MIC₉₀ 0.12–0.5 μg/mL)
Supports antistaphylococcal screening context
Methicillin-sensitive S. aureus isolates
Antimicrobial Susceptibility Staphylococcus aureus MIC

Tissue Penetration vs. Cephradine

Cephalothin demonstrates substantially lower tissue concentrations in human heart muscle and prostatic tissue compared to cephradine. A direct comparative study found cephradine achieved 10-fold higher concentrations in heart muscle and 3.4-fold higher concentrations in prostatic tissue [1].

Tissue distribution
Head-to-head
10-fold lower heart muscle concentration vs. cephradine
Supports tissue PK model review
Human tissue post-IV; surgery samples
Pharmacokinetics Tissue Penetration Cephalosporins

Acid Stability vs. Cephalexin

Cephalothin is significantly less stable in acidic conditions compared to deacetoxycephalosporins like cephalexin and cephradine. This is a key differentiator for oral formulation potential and gastric stability [1].

Acid stability
Head-to-head
25-fold less stable than cephalexin at pH 1.0
Supports acid-stability assay context
In vitro; pH 1.0, 35°C
Drug Stability Acid Degradation Cephalosporins

Surgical Prophylaxis Efficacy vs. Cefazolin

Cephalothin is less effective than cefazolin for preventing surgical site infections, primarily due to its rapid clearance from the surgical wound. Controlled clinical trials and pharmacokinetic studies demonstrate that cephalothin does not maintain therapeutic concentrations in incisions for the duration of many operations, limiting its prophylactic value [1].

Surgical prophylaxis model
Head-to-head
Higher infection rate (4.6% vs. 2.1%) and rapid wound clearance
Supports surgical prophylaxis model interpretation
Clinical trial; open-heart surgery
Surgical Prophylaxis Pharmacokinetics Cephalosporins

Keflin (Cephalothin) Research and Industrial Applications


Beta-Lactamase Stability Assay Standard

Given its exceptional stability against staphylococcal beta-lactamase (RH < 0.01), cephalothin serves as a robust positive control or benchmark in experiments designed to assess the beta-lactamase resistance of novel beta-lactam compounds or characterize new beta-lactamase enzymes [1].

Narrow-Spectrum Antistaphylococcal Activity Model

Cephalothin is an ideal comparator for studies focusing on S. aureus, where its high potency (MIC90 of 0.12-0.5 μg/mL) against methicillin-sensitive strains provides a known, high-activity baseline [1]. This is particularly useful when screening new agents for activity against this pathogen.

Poor Tissue Penetration PK Model

Cephalothin's documented poor tissue penetration (e.g., 10-fold lower in heart muscle vs. cephradine) and rapid clearance from tissues make it a valuable negative control or model compound for studying the pharmacokinetic (PK) parameters that govern drug distribution and the PK/PD relationship for tissue-based infections [1].

Acid-Stability Negative Control

As a prototypical acid-labile cephalosporin (25-fold less stable than cephalexin at pH 1.0), cephalothin is a suitable negative control in stability studies to benchmark the acid resistance of new oral cephalosporin candidates or to validate analytical methods for detecting degradation products [1].

Application
Selection Property
Validation Focus
Beta-lactamase stability assays
High stability to staphylococcal beta-lactamase
Benchmark for novel compound resistance
Antistaphylococcal activity screening
Reported in vitro potency profile
Comparator baseline for S. aureus assays
Tissue distribution PK models
Rapid tissue clearance profile
Negative control for tissue-targeted agents
Acid-stability negative control
Acid-labile beta-lactam structure
Stability benchmark for oral candidates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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